3-Azocan-1-ylpropanoic acid hydrochloride
Description
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Properties
IUPAC Name |
3-(azocan-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)6-9-11-7-4-2-1-3-5-8-11;/h1-9H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQTWBVDFLXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-68-1 | |
| Record name | 1(2H)-Azocinepropanoic acid, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Biology Approaches
Elaboration of Novel Synthetic Routes to 3-Azocan-1-ylpropanoic Acid Hydrochloride
The synthesis of this compound, a molecule featuring a saturated eight-membered azocane (B75157) ring N-substituted with a propanoic acid chain, presents unique challenges and opportunities for innovation in synthetic organic chemistry. While specific literature on this exact molecule is sparse, novel synthetic routes can be conceptualized based on established methodologies for the synthesis of N-substituted cyclic amines and related amino acids. nih.govnih.gov
A plausible and novel synthetic approach could involve the direct N-alkylation of azocane with a suitable three-carbon electrophile bearing a latent or protected carboxylic acid functionality. For instance, the reaction of azocane with ethyl 3-bromopropanoate (B1231587) in the presence of a non-nucleophilic base would yield the corresponding ester, which can then be hydrolyzed to the desired propanoic acid and subsequently converted to its hydrochloride salt.
An alternative and potentially more convergent strategy would be the reductive amination of a suitable keto-acid or keto-ester with azocane. This approach, while requiring a specific precursor, could offer advantages in terms of atom economy and step efficiency. Furthermore, ring-expansion methodologies, starting from smaller cyclic precursors, represent a cutting-edge approach to the synthesis of azocane derivatives and could be adapted for the synthesis of the target compound. nih.gov
Optimization Strategies for Enhanced Chemical Yields and Selectivity
The optimization of any synthetic route is crucial for its practical application. For the proposed N-alkylation of azocane, several parameters can be fine-tuned to maximize the yield and selectivity. The choice of solvent, base, and reaction temperature can significantly influence the reaction outcome. A systematic screening of these parameters, as hypothetically illustrated in the table below, would be essential.
Interactive Data Table: Hypothetical Optimization of N-Alkylation of Azocane
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | NaH | THF | 60 | 12 | 75 |
| 3 | Triethylamine | Dichloromethane | 25 | 48 | 50 |
| 4 | Cs₂CO₃ | DMF | 100 | 18 | 85 |
In addition to reaction conditions, the nature of the electrophile can also be modified. For instance, using acrylates as Michael acceptors in a conjugate addition reaction with azocane could provide a more atom-economical route to the desired product. Catalyst selection, particularly in the context of reductive amination, would also be a key area for optimization, with various transition metal catalysts or organocatalysts potentially offering high efficiency and selectivity.
Exploration of Stereoselective Synthesis and Chiral Induction
The azocane ring in this compound is conformationally flexible and does not possess a stereocenter within the ring itself. However, the introduction of substituents on the azocane ring or the propanoic acid chain could introduce chirality into the molecule. In such cases, the development of stereoselective synthetic methods would be imperative.
For a hypothetical chiral derivative, several strategies for chiral induction could be employed. The use of a chiral auxiliary attached to the azocane nitrogen prior to the N-alkylation step could direct the approach of the electrophile, leading to a diastereoselective transformation. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product.
Alternatively, asymmetric catalysis could be employed. For instance, a chiral catalyst could be used in a stereoselective conjugate addition of azocane to a prochiral acrylate (B77674) derivative. The development of such a process would be at the forefront of modern synthetic chemistry, offering an elegant and efficient route to chiral N-substituted azocanes.
Precursor Chemistry and Rational Design of Synthetic Intermediates
The rational design of synthetic intermediates is fundamental to the successful execution of a synthetic strategy. For the synthesis of this compound, the key precursors are azocane and a three-carbon synthon for the propanoic acid side chain.
Azocane itself can be synthesized through various methods, including the ring expansion of smaller cyclic amines or the cyclization of linear amino alcohols. nih.gov The choice of the synthetic route to azocane will depend on the availability of starting materials and the desired scale of the synthesis.
Sustainable and Green Chemistry Principles in Compound Synthesis
The integration of green chemistry principles into pharmaceutical synthesis is a growing priority to minimize environmental impact. sciencedaily.comrsc.orgresearchgate.net The synthesis of this compound can be designed with sustainability in mind by adhering to the twelve principles of green chemistry.
Key areas for the application of green chemistry in this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Michael addition of azocane to acrylic acid or its esters would be a prime example of an atom-economical reaction.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. sciencedaily.com For instance, exploring the N-alkylation reaction in an aqueous medium could significantly improve the environmental profile of the synthesis.
Energy Efficiency: Utilizing energy-efficient synthetic methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. nih.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. The use of a recyclable catalyst for the key bond-forming steps would be a significant green improvement.
Interactive Data Table: Comparison of Conventional vs. Green Synthesis Approaches (Hypothetical)
| Parameter | Conventional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane, DMF | Water, Ethanol |
| Catalyst | Stoichiometric base | Catalytic, recyclable base or enzyme |
| Energy Source | Conventional heating | Microwave irradiation |
| Atom Economy | Moderate | High (e.g., via Michael addition) |
| Waste Generation | Significant | Minimized |
By proactively incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.
Structure Activity Relationship Sar Elucidation and Molecular Design Strategies
Identification of Pharmacophoric Elements within the 3-Azocan-1-ylpropanoic Acid Hydrochloride Scaffold
A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. For the this compound scaffold, the key pharmacophoric elements are hypothesized to include:
The Nitrogen Atom of the Azocane (B75157) Ring: As a cyclic amine, the nitrogen atom is a critical feature. youtube.comnih.gov Its lone pair of electrons can act as a hydrogen bond acceptor, and in its protonated state (as the hydrochloride salt), it can serve as a hydrogen bond donor. youtube.com This nitrogen is likely a key interaction point with a biological target, such as a receptor or enzyme. The basicity of this nitrogen, influenced by the ring size and substituents, would be a crucial parameter.
The Carboxylic Acid Group: The propanoic acid moiety provides a carboxylic acid group, which is anionic at physiological pH. This group can participate in ionic interactions (salt bridges) or act as a strong hydrogen bond acceptor/donor. The distance and spatial relationship between the nitrogen atom and the carboxylic acid are critical for defining the molecule's interaction profile.
The Hydrophobic Azocane Ring: The eight-membered azocane ring provides a flexible, lipophilic scaffold. This hydrocarbon framework can engage in van der Waals or hydrophobic interactions with nonpolar regions of a binding site. The conformation of this ring will dictate the orientation of the other pharmacophoric groups.
A hypothetical pharmacophore model for this compound is presented below:
| Feature | Description | Potential Interaction |
| Hydrogen Bond Donor | The protonated nitrogen of the azocane ring. | Interaction with negatively charged or electron-rich residues (e.g., Asp, Glu, or the backbone carbonyl of a protein). |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the propanoic acid. | Interaction with hydrogen bond donor groups on the target (e.g., Arg, Lys, Ser, Thr). |
| Negative Ionizable Feature | The carboxylate group of the propanoic acid. | Formation of salt bridges with positively charged residues (e.g., Arg, Lys). |
| Hydrophobic Center | The aliphatic carbons of the azocane ring. | Interaction with hydrophobic pockets of the biological target. |
Rational Design and Synthesis of Novel this compound Analogs and Derivatives
Based on the identified pharmacophoric elements, a rational drug design approach would involve the synthesis and biological evaluation of analogs to probe the SAR and optimize activity. mdpi.comresearchgate.netmdpi.com
Systemic Modifications of the Azocane Ring System
The azocane ring is a key structural component that can be systematically modified to explore its role in biological activity. researchgate.net Saturated nitrogen heterocycles like piperidines and pyrrolidines are common motifs in bioactive molecules. escholarship.orgnih.gov The larger, more flexible azocane ring offers a distinct conformational landscape.
Ring Size Variation: Synthesizing analogs with smaller (e.g., pyrrolidine, piperidine, azepane) or larger (e.g., azonane) rings would reveal the optimal ring size for target binding. A change in ring size alters the bond angles and conformational flexibility, which in turn affects the spatial positioning of the propanoic acid side chain relative to the nitrogen atom.
Substitution on the Ring: Introducing substituents at various positions on the azocane ring can probe for additional binding pockets and influence the molecule's lipophilicity and metabolic stability. For example, alkyl or aryl groups could enhance hydrophobic interactions, while polar groups like hydroxyl or amino groups could form new hydrogen bonds.
An illustrative table of potential azocane ring modifications and their expected impact is provided below:
| Modification | Rationale | Expected SAR Information |
| Contraction to Azepane or Piperidine | To assess the importance of the eight-membered ring's flexibility and size for optimal fit. | Determines if a smaller, more rigid scaffold is preferred for activity. |
| Expansion to Azonane | To explore if a larger, more flexible ring can access additional binding regions. | Provides insight into the size constraints of the binding pocket. |
| Introduction of a Methyl Group at C-2 | To probe for steric tolerance and potential hydrophobic interactions near the nitrogen atom. | Indicates the presence and nature of a sub-pocket. |
| Introduction of a Hydroxyl Group at C-4 | To introduce a new hydrogen bonding opportunity. | Can confirm the presence of a nearby hydrogen bond donor/acceptor on the target. |
Variational Studies on the Propanoic Acid Side Chain
The propanoic acid side chain is another critical component for modification. mdpi.com Its length, flexibility, and terminal functional group are key determinants of interaction with the biological target.
Chain Length Modification: Varying the length of the alkyl chain (e.g., acetic acid, butanoic acid) would alter the distance between the azocane nitrogen and the carboxylic acid. This is a classic strategy to optimize the alignment of these two key pharmacophoric features with their corresponding interaction points on the target.
Chain Branching and Rigidity: Introducing methyl groups on the chain or incorporating double bonds or small rings can restrict the conformational freedom of the side chain. This can lead to a more potent compound if the locked conformation is the bioactive one.
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, sulfonic acid) or groups that can act as carboxylic acid mimetics (e.g., hydroxamic acid) can fine-tune the pKa and hydrogen bonding pattern, potentially improving oral bioavailability and cell permeability.
The following table illustrates potential modifications to the propanoic acid side chain:
| Modification | Rationale | Expected SAR Information |
| Shortening to Acetic Acid Side Chain | To decrease the distance between the nitrogen and the acidic group. | Elucidates the optimal distance for dual interaction with the target. |
| Lengthening to Butanoic Acid Side Chain | To increase the distance between the nitrogen and the acidic group. | Further defines the spatial requirements of the binding site. |
| Replacement of Carboxylic Acid with Tetrazole | To introduce a bioisostere with a different pKa and spatial distribution of charge. | Can improve metabolic stability and membrane permeability. |
| Esterification of the Carboxylic Acid | To create a prodrug that may have improved permeability and is hydrolyzed in vivo to the active acid. | Investigates the necessity of the acidic group for initial target binding versus cellular uptake. |
Influence of Salt Forms on Biological Performance (specifically hydrochloride)
The choice of a salt form is a critical aspect of drug development, significantly impacting a drug's physicochemical properties and, consequently, its biological performance. nih.govbjcardio.co.uk The hydrochloride salt is one of the most common salt forms used for basic drugs. numberanalytics.comdroracle.ai
Solubility and Dissolution Rate: Hydrochloride salts are generally more water-soluble than their corresponding free bases. numberanalytics.comrjpdft.com This enhanced solubility can lead to a faster dissolution rate in the gastrointestinal tract, which is often a prerequisite for good oral absorption. rjpdft.com
Stability: Salt formation can improve the chemical and physical stability of a drug substance. droracle.airjpdft.com The crystalline nature of many hydrochloride salts can make them less prone to degradation and more suitable for formulation into solid dosage forms.
Bioavailability: By improving solubility and dissolution, the hydrochloride salt form can lead to higher and more consistent bioavailability compared to the free base. bjcardio.co.uknumberanalytics.com However, in some cases, a common ion effect in the stomach's acidic environment can potentially suppress the dissolution of a hydrochloride salt. rjpdft.com
A comparison of properties between the free base and the hydrochloride salt is summarized below:
| Property | 3-Azocan-1-ylpropanoic Acid (Free Base) | This compound | Rationale for Difference |
| Water Solubility | Generally lower | Generally higher | The ionic nature of the salt enhances its interaction with polar water molecules. numberanalytics.com |
| Melting Point | Typically lower | Typically higher | The ionic bonds in the crystal lattice of the salt require more energy to break. |
| Chemical Stability | May be more susceptible to degradation | Often more stable in the solid state | The salt form can lead to a more stable crystalline structure. rjpdft.com |
| Oral Bioavailability | Potentially lower and more variable | Potentially higher and more consistent | Improved solubility and dissolution can lead to better absorption. droracle.ai |
Application of Computational Chemistry and Chemoinformatics in SAR Analysis
Computational tools are invaluable in modern drug discovery for understanding and predicting SAR. azolifesciences.com For this compound and its analogs, these methods could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov For azocane derivatives, descriptors such as lipophilicity (logP), electronic properties (pKa), and steric parameters could be used to build predictive models. These models can then be used to estimate the activity of yet-unsynthesized analogs, prioritizing synthetic efforts. uran.ua
Pharmacophore Modeling: Based on a set of active analogs, a 3D pharmacophore model can be generated. nih.gov This model represents the spatial arrangement of the key features required for activity. It can be used to screen virtual libraries for new compounds with different scaffolds that fit the pharmacophore, potentially leading to the discovery of novel lead compounds.
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. Docking studies can rationalize the observed SAR and provide insights into the specific interactions between the ligands and the target, guiding the design of new derivatives with improved binding.
Investigations into Biological Activities and Pharmacological Potential
Research on Antimicrobial Efficacy and Mechanisms
Currently, there is no available research data on the antimicrobial efficacy of 3-Azocan-1-ylpropanoic acid hydrochloride.
No studies were found that profiled the broad-spectrum antibacterial activity of this compound against various bacterial strains. Therefore, no data table on its antibacterial spectrum can be provided.
There is a lack of published research assessing the antifungal and antiviral activities of this compound. Consequently, no information on its potential efficacy against fungal or viral pathogens is available.
No studies have been identified that investigate the potential of this compound to modulate antimicrobial resistance in pathogenic microorganisms.
Anticancer Activity Research and Cellular Response Studies
There is no available scientific literature on the anticancer activity of this compound.
No research has been published detailing the in vitro cytotoxic effects or the ability of this compound to induce apoptosis in any cancer cell lines. As a result, a data table of cytotoxicity values cannot be compiled.
There are no mechanistic studies available that explore the impact of this compound on cell cycle progression or its potential to inhibit the proliferation of cancer cells.
An article on the biological activities and pharmacological potential of this compound, as requested, cannot be generated. Following a comprehensive search of available scientific literature, no studies corresponding to the specific areas of inquiry—synergy in combination therapies, modulation of enzyme activity, or receptor ligand binding and functional assays—were found for this particular compound.
The search for information regarding the exploration of synergy in combination therapies involving this compound did not yield any relevant results. Similarly, investigations into the compound's potential to modulate enzyme activity, including specific enzyme inhibition or activation studies, have not been reported in the available literature. Furthermore, there is no data on receptor ligand binding and functional assays for this compound.
Therefore, the requested article with its specific outline cannot be created based on the current body of scientific evidence.
Molecular Mechanism of Action Elucidation and Cellular Pathway Mapping
Identification and Validation of Molecular Targets
There is no publicly available information from protein-ligand interaction studies, such as enzymatic assays or binding kinetics, for 3-Azocan-1-ylpropanoic acid hydrochloride. Similarly, data from receptor occupancy and signal transduction cascade analyses are absent from the scientific literature.
Cellular and Subcellular Localization Studies
Information regarding the cellular and subcellular localization of this compound is not available in published research. Such studies are crucial for understanding where in the cell the compound exerts its effects and are a fundamental component of characterizing a compound's biological activity.
Global Transcriptomic, Proteomic, and Metabolomic Profiling in Response to Compound Treatment
No studies on the global transcriptomic, proteomic, or metabolomic profiling of cells or organisms in response to treatment with this compound have been found in the public scientific record. These "omics" approaches provide a broad, unbiased view of the cellular response to a compound and are essential for a deep understanding of its mechanism of action and effects on cellular pathways.
While the broader class of molecules containing an azocane (B75157) ring has been associated with a variety of biological activities, it is not scientifically sound to extrapolate these general properties to the specific compound of this compound without direct experimental evidence. nih.govwikipedia.orgwisdomlib.org The biological effects of a molecule are highly dependent on its precise chemical structure.
Preclinical Pharmacological and Efficacy Studies in Advanced Models
In Vivo Efficacy Assessments in Disease-Relevant Animal Models
A review of existing literature and scientific databases did not yield any specific studies detailing the in vivo efficacy of 3-Azocan-1-ylpropanoic acid hydrochloride. There is no available data from assessments in disease-relevant animal models, such as infectious disease models or xenograft models, that would be critical in determining its potential therapeutic value. The absence of such foundational preclinical data makes it impossible to ascertain its activity in a biological system or to establish a rationale for further development.
Pharmacodynamic Biomarker Identification and Validation
Consistent with the lack of efficacy data, there is no information available on the identification or validation of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are essential for understanding a compound's mechanism of action and for tracking its biological effects in preclinical and clinical studies. Without these markers, it is challenging to establish a clear relationship between the administration of the compound and its biological effects, a critical step in drug development.
Advanced Toxicity Profiling in Preclinical Models
Detailed, advanced toxicity profiling for this compound is not publicly documented. Specifically, there is a lack of studies focusing on mechanistic insights into any potential adverse effects. While basic safety information may be available from chemical suppliers, in-depth toxicological assessments in preclinical models, which are necessary to understand the underlying mechanisms of toxicity, have not been published. This gap in knowledge precludes a comprehensive understanding of the compound's safety profile.
Advanced Analytical and Spectroscopic Methodologies in Compound Research
Application of High-Resolution NMR and Mass Spectrometry for Metabolite Identification and Interaction Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in modern chemical and biomedical research. For 3-Azocan-1-ylpropanoic acid hydrochloride, these techniques would be pivotal in confirming its chemical structure and exploring its metabolic fate and molecular interactions.
NMR Spectroscopy would provide a detailed atomic-level map of the molecule. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, would confirm the presence and connectivity of the azocane (B75157) and propanoic acid moieties. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals, thus verifying the precise isomeric structure.
In hypothetical interaction studies, NMR could be used to observe changes in the chemical shifts of both this compound and a target macromolecule (e.g., a protein) upon binding. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) are particularly powerful for identifying binding epitopes and determining binding affinities, even for weak interactions.
Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS) techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), would be used to determine the exact mass of this compound, further confirming its elemental composition with high accuracy. In metabolomics studies, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice to identify potential metabolites of the compound in biological matrices such as plasma, urine, or tissue homogenates. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify biotransformations such as hydroxylation, oxidation, or conjugation.
A theoretical table of expected NMR and MS data for this compound is presented below.
| Analytical Technique | Parameter | Expected Data for this compound |
| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to the azocane ring protons and the propanoic acid chain protons. |
| ¹³C NMR | Chemical Shift (ppm) | Resonances for each unique carbon atom in the azocane and propanoic acid structures. |
| High-Resolution MS | Exact Mass | [M+H]⁺ ion peak corresponding to the exact molecular weight of the free base. |
Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis and Purity Assessment in Research Samples
The purity of a research compound is paramount for the reliability and reproducibility of experimental results. Chromatographic and electrophoretic methods are the gold standard for assessing the purity of samples like this compound and for analyzing them within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer, would be developed to separate this compound from any potential impurities, starting materials, or byproducts from its synthesis. The purity would be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could also be employed, particularly for assessing the presence of volatile or semi-volatile impurities. Derivatization of the carboxylic acid and secondary amine might be necessary to improve the compound's volatility and chromatographic behavior.
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. Due to its high efficiency and resolution, CE is well-suited for the analysis of charged species like the hydrochloride salt of 3-Azocan-1-ylpropanoic acid. This technique separates ions based on their electrophoretic mobility in an electric field, providing a different selectivity profile compared to chromatography.
The table below summarizes the application of these techniques for purity assessment.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity determination and quantification | Reversed-phase C18 column, UV detection, gradient elution. |
| GC-MS | Identification of volatile impurities | Capillary column, temperature programming, mass spectrometric detection. |
| CE | Orthogonal purity assessment | Fused silica (B1680970) capillary, background electrolyte, UV or MS detection. |
X-ray Crystallography and Cryo-EM for Target-Compound Complex Structural Analysis
Understanding the three-dimensional structure of a compound bound to its biological target is crucial for rational drug design and for elucidating its mechanism of action. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques for obtaining high-resolution structural information of such complexes.
X-ray Crystallography would be the method of choice if the target-compound complex can be crystallized. This technique involves diffracting X-rays off a single crystal of the complex. The resulting diffraction pattern is then used to calculate an electron density map, from which a detailed atomic model of the compound bound to its target can be built. This would reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts, which are critical for understanding the affinity and specificity of the interaction.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or for proteins that are difficult to crystallize. In cryo-EM, a solution of the target-compound complex is rapidly frozen, and the individual particles are imaged using an electron microscope. Sophisticated image processing techniques are then used to reconstruct a 3D model of the complex. While historically providing lower resolution than X-ray crystallography, recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for many systems.
The selection between these two techniques would depend on the specific properties of the biological target interacting with this compound.
| Structural Analysis Technique | Principle | Application for this compound |
| X-ray Crystallography | X-ray diffraction from a single crystal | Determination of the high-resolution structure of the compound bound to a crystallizable target protein. |
| Cryo-EM | Electron microscopy of flash-frozen particles | Structural analysis of the compound in complex with large, dynamic, or non-crystallizable biological targets. |
Challenges, Future Directions, and Translational Research Perspectives
Limitations and Hurdles in Current Research on 3-Azocan-1-ylpropanoic Acid Hydrochloride
The primary and most significant hurdle in the study of this compound is the profound lack of published research. A thorough review of scientific databases reveals a scarcity of studies dedicated to elucidating its synthesis, physicochemical properties, and biological activity. This foundational gap in knowledge presents a cascade of challenges for researchers.
A significant challenge is the absence of established and efficient synthetic routes. While the compound is commercially available, detailed methodologies for its synthesis, purification, and characterization are not widely reported in peer-reviewed literature. This lack of information can impede the production of analogs and derivatives needed for structure-activity relationship (SAR) studies, which are crucial for understanding how the molecule interacts with biological systems.
Furthermore, the metabolism, pharmacokinetic profile, and potential toxicity of this compound are entirely unknown. Without this critical information, any in vivo studies are premature and carry significant risk. The absence of preliminary in vitro data on its biological targets further complicates the design of meaningful experiments.
Key Research Gaps for this compound:
| Research Area | Specific Unaddressed Questions |
| Synthesis and Characterization | What are the most efficient and scalable synthetic pathways? What are the detailed spectroscopic and crystallographic data? |
| Biological Activity | Does the compound exhibit any specific biological effects? What are its molecular targets? |
| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted (ADME)? |
| Toxicology | What is the acute and chronic toxicity profile of the compound? |
Emerging Research Opportunities and Unexplored Biological Applications
The structural features of this compound, namely the eight-membered azocane (B75157) ring and the propanoic acid side chain, offer intriguing possibilities for biological activity. Azocane derivatives are known to possess a range of pharmacological properties, suggesting that this compound could be a valuable starting point for new therapeutic discoveries.
One potential area of exploration is its interaction with G protein-coupled receptors (GPCRs). The flexible azocane ring could allow the molecule to adopt various conformations, potentially enabling it to bind to the orthosteric or allosteric sites of these important drug targets. Similarly, the carboxylic acid group could interact with amino acid residues in the binding pockets of various enzymes, suggesting a role as an enzyme inhibitor.
Given the prevalence of the azocane motif in biologically active compounds, there is an opportunity to screen this compound against a wide array of biological targets. High-throughput screening campaigns could rapidly identify potential areas of interest, which could then be pursued with more focused studies.
Potential for Development as a Chemical Probe or Research Tool
A chemical probe is a small molecule used to study biological systems. This compound, with its straightforward structure, has the potential to be developed into such a tool. Its propanoic acid handle could be readily modified through standard chemical reactions to attach fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups.
These modified versions could be used to visualize and identify the cellular localization of its biological targets, or to isolate and identify binding partners through affinity purification techniques. The development of a suite of such chemical probes would be a significant step forward in understanding the compound's mechanism of action and could uncover novel biological pathways.
Collaborative Research Initiatives and Interdisciplinary Approaches
To overcome the significant knowledge gap surrounding this compound, a concerted and collaborative research effort is essential. An interdisciplinary approach, bringing together experts from various fields, will be crucial for unlocking the potential of this molecule.
Synthetic organic chemists would be needed to develop robust synthetic routes and create a library of analogs. Computational chemists could employ molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives. Cell biologists and pharmacologists would be responsible for conducting in vitro and in vivo experiments to determine the compound's biological activity and mechanism of action. Finally, toxicologists would be required to assess its safety profile.
Such a collaborative initiative could be structured as a consortium of academic labs and industry partners, facilitating the sharing of resources, data, and expertise. This approach would accelerate the pace of discovery and provide a comprehensive understanding of this understudied compound.
Q & A
Q. What strategies improve the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Optimize activation by using carbodiimide reagents (e.g., EDC) with hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization. Pre-activate the carboxylic acid group in DMF or DCM for 30 minutes before coupling. For sterically hindered amines, employ microwave-assisted synthesis (50°C, 20 W) to enhance reaction rates. Monitor coupling completion via Kaiser test or LC-MS. If low yields persist, consider introducing a backbone amide linker (BAL) strategy to reduce steric hindrance .
Q. How should hygroscopicity challenges be managed during storage of this compound?
- Methodological Answer : Store the compound in a desiccator with anhydrous calcium sulfate or silica gel at 4°C. For long-term stability, lyophilize the compound and seal under argon in amber vials. Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis to determine critical relative humidity (RH) thresholds. If clumping occurs, gently grind the solid under inert gas and re-test purity via HPLC .
Data Contradiction & Experimental Design
Q. How to address inconsistent bioactivity results of this compound across cell-based assays?
- Methodological Answer : Contradictions may stem from cell permeability differences or serum protein binding. Perform the following:
Quantify intracellular concentrations via LC-MS/MS after cell lysis.
Assess serum binding using equilibrium dialysis (e.g., 10% fetal bovine serum).
Normalize bioactivity data to free compound concentration.
Include controls with efflux pump inhibitors (e.g., verapamil) to rule out transporter-mediated resistance .
Q. What experimental controls are critical when studying the metabolic stability of this compound in hepatocyte models?
- Methodological Answer : Include:
- Negative Control : Heat-inactivated hepatocytes (56°C, 30 min) to confirm enzymatic degradation.
- Positive Control : Verapamil (CYP3A4 substrate) to validate enzyme activity.
- Matrix Blank : Incubation medium without hepatocytes to detect non-enzymatic degradation.
- Stability Control : Compound in buffer (pH 7.4) at 37°C to assess chemical hydrolysis.
Analyze metabolites via UPLC-QTOF-MS with Metabolynx software for untargeted profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
